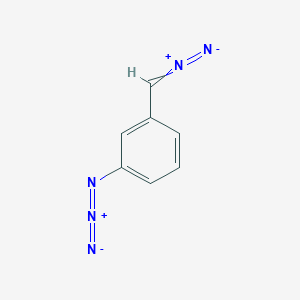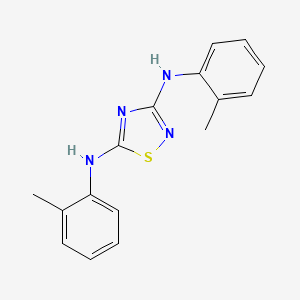
Cyclo(methyltauryl-phenylalanyl-proline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(methyltauryl-phenylalanyl-proline) is a cyclic peptide compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is composed of methyltaurine, phenylalanine, and proline, forming a cyclic structure that imparts stability and specific biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(methyltauryl-phenylalanyl-proline) typically involves the cyclization of linear peptides. The process begins with the solid-phase peptide synthesis (SPPS) of the linear precursor, followed by cyclization under specific conditions. The cyclization reaction often employs coupling agents such as HATU or EDCI in the presence of a base like DIPEA. The reaction is carried out in an organic solvent such as DMF or DCM.
Industrial Production Methods
Industrial production of cyclo(methyltauryl-phenylalanyl-proline) involves large-scale SPPS, followed by cyclization in batch reactors. The process is optimized for yield and purity, with extensive purification steps including HPLC and lyophilization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo(methyltauryl-phenylalanyl-proline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Cyclo(methyltauryl-phenylalanyl-proline) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its role in quorum sensing and microbial communication.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Wirkmechanismus
The mechanism of action of cyclo(methyltauryl-phenylalanyl-proline) involves its interaction with specific molecular targets and pathways. It can modulate quorum sensing in bacteria by binding to receptor proteins and altering gene expression. In cancer cells, it may induce apoptosis through the activation of caspases and the inhibition of survival pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclo(phenylalanyl-prolyl): Another cyclic peptide with similar structural features but different biological activities.
Cyclo(glycyl-prolyl): Known for its antifungal properties.
Cyclo(tyrosyl-prolyl): Studied for its role in enzyme inhibition.
Uniqueness
Cyclo(methyltauryl-phenylalanyl-proline) is unique due to the presence of methyltaurine, which imparts distinct chemical and biological properties. Its ability to modulate quorum sensing and its potential therapeutic applications set it apart from other cyclic peptides.
Eigenschaften
CAS-Nummer |
126370-66-9 |
|---|---|
Molekularformel |
C17H23N3O4S |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(7S,12aR)-7-benzyl-2-methyl-5,5-dioxo-3,4,6,7,10,11,12,12a-octahydropyrrolo[1,2-e][1,2,5,8]thiatriazecine-1,8-dione |
InChI |
InChI=1S/C17H23N3O4S/c1-19-10-11-25(23,24)18-14(12-13-6-3-2-4-7-13)16(21)20-9-5-8-15(20)17(19)22/h2-4,6-7,14-15,18H,5,8-12H2,1H3/t14-,15+/m0/s1 |
InChI-Schlüssel |
HNKPSCFTSSIEQN-LSDHHAIUSA-N |
Isomerische SMILES |
CN1CCS(=O)(=O)N[C@H](C(=O)N2CCC[C@@H]2C1=O)CC3=CC=CC=C3 |
Kanonische SMILES |
CN1CCS(=O)(=O)NC(C(=O)N2CCCC2C1=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


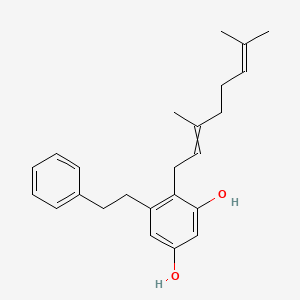
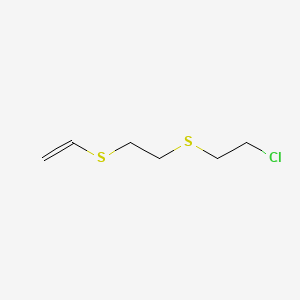
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
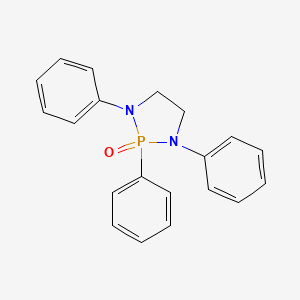
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)

![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
